molecular formula C12H12N4OS B2605159 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 741731-79-3

4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2605159
CAS RN: 741731-79-3
M. Wt: 260.32
InChI Key:
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Description

“4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the CAS Number: 741731-79-3 . Its molecular weight is 260.32 , and its IUPAC name is 4-propyl-1-thioxo-2,4-dihydro [1,2,4]triazolo [4,3-a]quinazolin-5 (1H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N4OS/c1-2-7-15-10 (17)8-5-3-4-6-9 (8)16-11 (15)13-14-12 (16)18/h3-6H,2,7H2,1H3, (H,14,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.32 . The molecular formula is C12H12N4OS . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Derivative Formation

A novel compound, 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, was synthesized, offering a framework for creating derivatives through chemical transformation. This process highlights the compound's versatility in generating a range of derivatives, emphasizing its potential in various scientific applications (R. Al-Salahi & D. Geffken, 2011).

Antimicrobial Activity

The antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives was explored, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as some yeast and fungi. This suggests the compound's potential utility in developing new antimicrobial agents (R. Al-Salahi et al., 2013).

Pharmacological Potential

The pharmacological investigation of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed a new class of H1-antihistaminic agents. One compound in particular showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating the potential of these derivatives in developing new H1-antihistamines (V. Alagarsamy et al., 2007).

Anti-Inflammatory and Cytotoxicity Activity

Research on 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives assessed their cytotoxic effects against carcinoma cells and their anti-inflammatory potential. Certain compounds demonstrated significant cytotoxicity against hepatocellular and colon carcinoma cells, as well as promising anti-inflammatory properties, indicating their potential as therapeutic agents (R. Al-Salahi et al., 2013).

Quality Control and Analytical Methods

The development of quality control methods for a specific [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative highlighted the importance of establishing analytical techniques to ensure the purity and efficacy of these compounds as potential pharmaceutical agents (S. Danylchenko et al., 2018).

Mechanism of Action

properties

IUPAC Name

4-propyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h3-6H,2,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEKNXCWZXDPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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